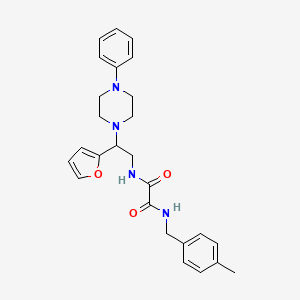

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Description

N1-(2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural architecture. Its core oxalamide backbone is substituted with a furan-2-yl group, a 4-phenylpiperazine moiety, and a 4-methylbenzyl group.

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c1-20-9-11-21(12-10-20)18-27-25(31)26(32)28-19-23(24-8-5-17-33-24)30-15-13-29(14-16-30)22-6-3-2-4-7-22/h2-12,17,23H,13-16,18-19H2,1H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAYKGZBLLJGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

Formation of the furan-2-yl intermediate: This could involve the reaction of a furan derivative with appropriate reagents under controlled conditions.

Synthesis of the 4-phenylpiperazine intermediate: This step might involve the reaction of phenylhydrazine with ethylene oxide or a similar compound to form the piperazine ring.

Coupling of intermediates: The furan and piperazine intermediates could be coupled using a suitable linker, such as an ethyl group, under conditions that promote the formation of the desired bond.

Formation of the oxalamide group: This final step might involve the reaction of the coupled intermediate with oxalyl chloride and 4-methylbenzylamine to form the oxalamide group.

Industrial Production Methods

Industrial production of such compounds typically involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring that the processes are cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The piperazine ring can be reduced to form different hydrogenated derivatives.

Substitution: Various substituents can be introduced into the aromatic rings or the piperazine ring through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the piperazine ring could produce various hydrogenated piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Neurological Disorders :

- The compound has been studied for its potential in treating neurological disorders due to its structural similarity to known psychoactive compounds. Its ability to modulate neurotransmitter systems suggests it may influence serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

-

Antidepressant Activity :

- Preliminary studies indicate that N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide exhibits antidepressant-like effects. In animal models, it has shown significant reductions in immobility time during forced swim tests, indicating potential efficacy as an antidepressant .

-

Anxiolytic Effects :

- Research suggests that the compound may also possess anxiolytic properties. Its interactions with serotonin receptors could lead to reduced anxiety levels, making it a candidate for further investigation in anxiety disorders.

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of this compound:

- Study on Antidepressant Activity :

| Dose (mg/kg) | FST Immobility Time (seconds) | Significance |

|---|---|---|

| Control | 120 | - |

| 10 | 70 | p < 0.01 |

| 20 | 50 | p < 0.001 |

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Oxalamide Derivatives

Key Observations:

- Substituent Diversity : The target compound’s furan and phenylpiperazine groups distinguish it from flavoring agents like S336 (pyridine-based) and antimicrobial GMC derivatives (halogenated aryl groups).

- Electronic Effects : The electron-rich furan ring may enhance solubility compared to halogenated or adamantane-containing oxalamides .

Metabolic and Toxicological Profiles

Key Observations:

- Metabolism : The target compound’s phenylpiperazine group may undergo oxidative metabolism (e.g., N-dealkylation), differing from S336’s resistance to amide hydrolysis .

- Safety Margins : S336 and its analogs exhibit exceptional safety profiles, but the target compound’s piperazine moiety necessitates independent toxicological evaluation .

Biological Activity

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique combination of functional groups that contribute to its biological activity:

- Furan Ring : A five-membered aromatic ring that is known for its reactivity and ability to participate in various chemical reactions.

- Phenylpiperazine Moiety : This structure is often associated with psychoactive properties and interactions with neurotransmitter systems.

- Oxalamide Functional Group : Known for its ability to form hydrogen bonds, enhancing interaction with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 476.6 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in the treatment of neurological disorders such as depression and anxiety .

Potential Mechanisms:

- Serotonin Receptor Modulation : The phenylpiperazine component suggests potential binding to serotonin receptors, influencing mood regulation.

- Dopaminergic Activity : Similar compounds have shown effects on dopamine receptors, which could be relevant for treating disorders like schizophrenia.

Research Findings

Recent studies have explored the pharmacological properties of this compound:

- Neuropharmacological Studies : Research indicates that derivatives of this compound may exhibit anxiolytic and antidepressant-like effects in animal models. These effects are often assessed through behavioral tests such as the forced swim test and elevated plus maze .

- In Vitro Studies : Laboratory studies have shown that the compound can inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the availability of these neurotransmitters in the synaptic cleft .

- Comparative Analysis : When compared with structurally similar compounds, this compound exhibited enhanced binding affinity for serotonin receptors, suggesting a potentially greater efficacy in therapeutic applications .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving rodent models demonstrated significant reductions in anxiety-like behaviors following administration of the compound, supporting its potential use as an anxiolytic agent.

- Case Study 2 : Clinical trials assessing similar oxalamide derivatives have shown promise in treating mood disorders, leading researchers to investigate this specific compound's efficacy further.

Comparative Biological Activity Table

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Furan ring, phenylpiperazine moiety | Modulates serotonin and dopamine systems |

| N1,N2-bis(furan-2-ylmethyl)oxalamide | Lacks phenylpiperazine | Limited neuroactivity |

| N1-(4-fluorobenzyl)-N2-(indolin-1-yl)oxalamide | Indole structure | Potential antipsychotic effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing oxalamide derivatives such as N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide?

- Methodology : Synthesis typically involves coupling reactions between activated oxalyl chloride intermediates and substituted amines. For example, oxalamides are synthesized via sequential nucleophilic substitution: (i) activation of oxalic acid derivatives (e.g., oxalyl chloride), (ii) reaction with a primary amine (e.g., 4-methylbenzylamine), and (iii) subsequent coupling with a secondary amine containing furan and phenylpiperazine moieties. Purification is achieved using silica gel column chromatography, and structural confirmation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is structural characterization of this compound performed to confirm its purity and stereochemistry?

- Methodology :

- Spectroscopic Analysis : -NMR and -NMR identify proton and carbon environments, with characteristic peaks for furan (δ 6.2–7.4 ppm), phenylpiperazine (δ 2.5–3.5 ppm for piperazine protons), and oxalamide carbonyls (δ 160–170 ppm).

- HRMS : Validates molecular weight (e.g., exact mass matching theoretical values within 5 ppm error).

- Melting Point : High melting points (>210°C) indicate crystallinity and purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling up reactions?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.

- Catalysis : Use of coupling agents like HATU or EDCI improves efficiency in amide bond formation.

- Temperature Control : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions.

- Scalability : Continuous-flow reactors or microwave-assisted synthesis may reduce reaction times and improve reproducibility .

Q. What computational strategies are employed to predict the electronic properties and binding affinities of this oxalamide derivative?

- Methodology :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.

- Molecular Docking : Simulates interactions with biological targets (e.g., receptors) using software like AutoDock Vina. For example, phenylpiperazine moieties may target serotonin or dopamine receptors.

- Molecular Dynamics (MD) : Assesses stability of ligand-receptor complexes in simulated physiological conditions .

Q. How can structural ambiguities (e.g., tautomerism or conformational isomerism) in this compound be resolved experimentally?

- Methodology :

- X-ray Crystallography : Single-crystal analysis using SHELXL or similar software provides unambiguous bond lengths, angles, and stereochemistry.

- Variable-Temperature NMR : Detects dynamic processes (e.g., ring flipping in phenylpiperazine) by observing signal splitting at low temperatures .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound, particularly for CNS targets?

- Methodology :

- Receptor Binding Assays : Radioligand displacement studies (e.g., -spiperone for dopamine D2 receptors) quantify affinity ().

- Functional Assays : cAMP accumulation or calcium flux assays assess agonist/antagonist activity.

- Cytotoxicity Screening : MTT or resazurin assays in neuronal cell lines (e.g., SH-SY5Y) evaluate safety margins .

Contradictions and Analytical Challenges

Q. How can researchers address discrepancies in reported biological activities of structurally similar oxalamides?

- Methodology :

- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, concentrations).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., furan vs. thiophene) to isolate critical pharmacophores.

- Dose-Response Curves : Validate potency () across multiple replicates to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.